

Application Notes and Protocols for Puromycin Aminonucleoside (PAN)-Induced Podocyte Injury Studies

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Compound of Interest

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Introduction

Puromycin aminonucleoside (PAN) is a widely utilized aminonucleoside antibiotic that serves as a potent tool for inducing podocyte injury, both in vitro and in vivo.[1][2][3] PAN-induced nephrosis is a classic experimental model that mimics key features of human idiopathic nephrotic syndrome, particularly minimal change disease (MCD) and focal segmental glomerulosclerosis (FSGS).[2][4] The cytotoxic effects of PAN are relatively specific to podocytes, leading to characteristic structural and functional changes, including foot process effacement, actin cytoskeleton disorganization, apoptosis, and proteinuria.[2][5][6] These application notes provide detailed protocols for utilizing PAN to study podocyte injury, along with an overview of the key signaling pathways involved.

Key Signaling Pathways in PAN-Induced Podocyte Injury

PAN triggers a complex network of intracellular signaling cascades that culminate in podocyte damage. Understanding these pathways is crucial for interpreting experimental results and identifying potential therapeutic targets.

1. Endoplasmic Reticulum (ER) Stress and Apoptosis: PAN induces the accumulation of unfolded proteins in the ER, leading to ER stress.[1][2] This activates the unfolded protein response (UPR), primarily through the GRP78/BiP, ATF6 α , and caspase-12 pathways, ultimately triggering podocyte apoptosis.[1][2]
2. PI3K/Akt Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway in podocytes. PAN has been shown to inhibit Akt activity, thereby promoting apoptosis.[2][7][8]
3. TGF- β /Smad Signaling: The Transforming Growth Factor- β (TGF- β)/Smad pathway is activated in response to PAN.[3][7][8] This pathway plays a role in the disorganization of the actin cytoskeleton and changes in the expression of key podocyte proteins.
4. p38 MAPK Activation: The p38 mitogen-activated protein kinase (MAPK) pathway is a pro-apoptotic signaling cascade that is activated in podocytes following PAN treatment.[8]
5. TRPC5 Channel Activation: PAN can activate Transient Receptor Potential Cation Channel 5 (TRPC5), leading to an influx of calcium and a subsequent increase in intracellular reactive oxygen species (ROS), contributing to cellular damage.[9]

Experimental Protocols

In Vitro Model: PAN Treatment of Cultured Podocytes

This protocol describes the induction of injury in a cultured podocyte cell line (e.g., MPC5) or human iPSC-derived podocytes.

Materials:

- Differentiated podocytes cultured on collagen-coated plates or coverslips
- Puromycin aminonucleoside (PAN) stock solution (e.g., 10 mg/mL in DMSO)
- Cell culture medium (e.g., RPMI-1640 with appropriate supplements)
- Phosphate-buffered saline (PBS)

- Reagents for downstream analysis (e.g., apoptosis assays, immunofluorescence, Western blotting)

Procedure:

- Culture podocytes to the desired confluency (typically 70-80%).
- Prepare working solutions of PAN in cell culture medium at various concentrations. A common starting range is 15-100 µg/mL.[\[10\]](#)
- Remove the existing culture medium from the podocytes and wash once with PBS.
- Add the PAN-containing medium to the cells. Include a vehicle control (medium with DMSO).
- Incubate the cells for a specified duration. Time-course experiments (e.g., 12, 24, 48, 72 hours) are recommended to determine the optimal time point for observing the desired cellular response.[\[3\]](#)[\[10\]](#)
- Following incubation, proceed with downstream analysis to assess podocyte injury.

In Vivo Model: PAN-Induced Nephropathy in Rodents

This protocol outlines the induction of nephropathy in rats, a commonly used model.

Materials:

- Male Sprague-Dawley or Wistar rats (body weight 150-200 g)
- Puromycin aminonucleoside (PAN) solution (e.g., 10 mg/mL in sterile saline)
- Metabolic cages for urine collection
- Reagents for urine and tissue analysis

Procedure:

- Acclimatize rats for at least one week before the experiment.

- Induce nephrosis with a single intraperitoneal (i.p.) injection of PAN at a dose of 50 mg/kg body weight.[9][11] Control animals should receive an equivalent volume of sterile saline.
- House the rats in metabolic cages for 24-hour urine collection at baseline and various time points post-injection (e.g., days 3, 7, and 14) to monitor for proteinuria.
- At the desired experimental endpoint, euthanize the animals and collect blood and kidney tissues for further analysis (e.g., histology, electron microscopy, Western blotting).

Assessment of Podocyte Injury

A multi-faceted approach is recommended to comprehensively evaluate PAN-induced podocyte injury.

1. Morphological Analysis:

- Immunofluorescence: Stain for key podocyte proteins such as nephrin, podocin, and synaptopodin to observe changes in their expression and localization.[10][12] Phalloidin staining can be used to visualize the F-actin cytoskeleton.[10]
- Electron Microscopy (EM): Transmission EM (TEM) and Scanning EM (SEM) are the gold standards for visualizing the ultrastructure of podocyte foot processes and assessing effacement.[5][13]

2. Apoptosis Assays:

- TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) can be used to detect DNA fragmentation in apoptotic cells.[1][14]
- Flow Cytometry: Annexin V/Propidium Iodide (PI) staining can quantify the percentage of apoptotic and necrotic cells.[10]
- Western Blotting: Analyze the expression of apoptosis-related proteins such as cleaved caspase-3.[3]

3. Functional Analysis (in vivo):

- Proteinuria Measurement: Quantify the concentration of albumin or total protein in the urine to assess the integrity of the glomerular filtration barrier.[9][15]

Data Presentation

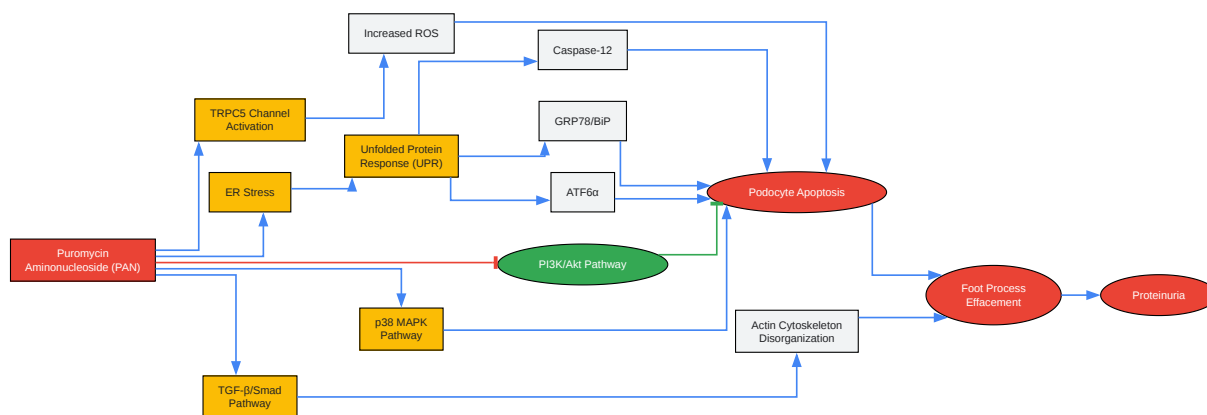
Table 1: Quantitative Data for In Vitro PAN-Induced Podocyte Injury

Parameter	Cell Type	PAN Concentration (µg/mL)	Incubation Time (hours)	Observed Effect	Reference
Apoptosis	MPC5	45	48	33.48% ± 14.55% apoptotic cells	[10]
MPC5	75	48	38.01% ± 12.13% apoptotic cells	[10]	
ER Stress	Mouse Podocytes	50	12	Increased GRP78/BiP expression	[1]
Mouse Podocytes	50	24	Increased ATF6α and caspase-12 expression	[1]	
Cytoskeletal Changes	Human Podocytes	60	24	Derangement of the actin cytoskeleton	[16]
ROS Production	iPSC-derived Podocytes	150	24	Significant increase in intracellular ROS	[9]

Table 2: Quantitative Data for In Vivo PAN-Induced Nephropathy

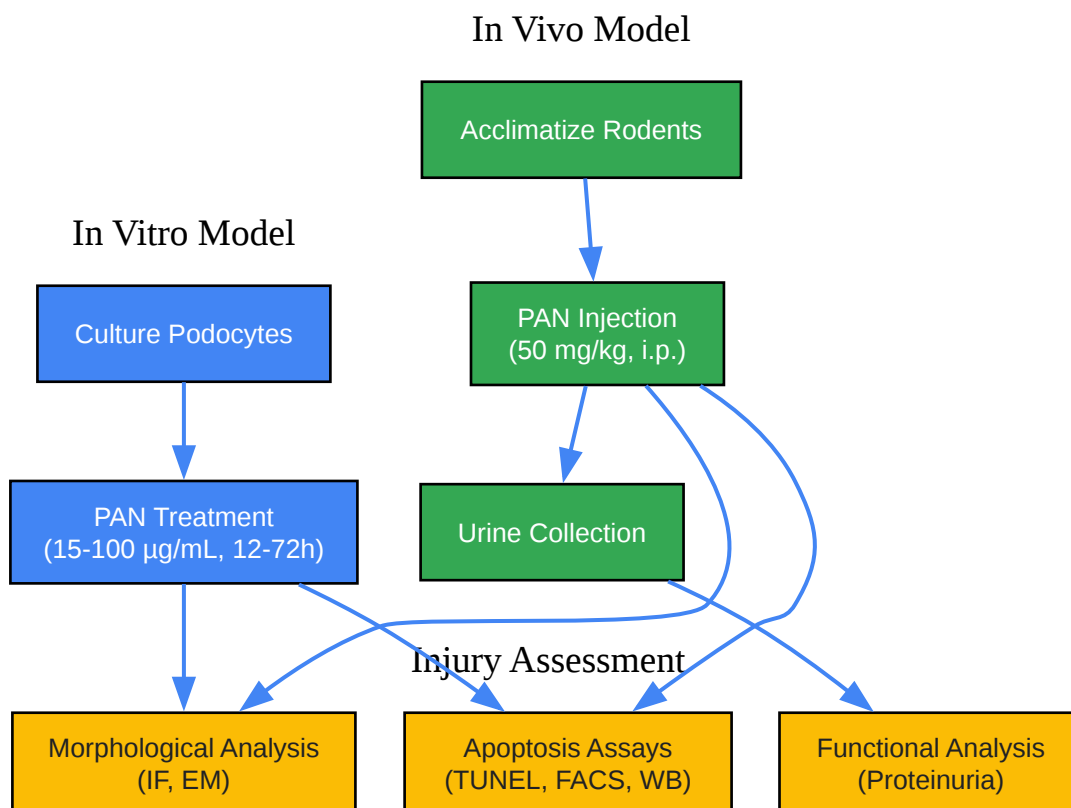
Parameter	Animal Model	PAN Dosage	Time Point	Observed Effect	Reference
Proteinuria	Rat	50 mg/kg (i.p.)	Day 7	Significant increase in 24-hour urine albumin	[9][11]
Podocyte Markers	Rat	N/A	Chronic Phase	Decreased podoplanin and synaptopodin expression	[12]
Rat	N/A	Chronic Phase	Increased desmin and β -enolase expression	[12]	

Visualization of Pathways and Workflows



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Caption: Signaling pathways activated by PAN leading to podocyte injury.



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Caption: Workflow for PAN-induced podocyte injury studies.

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